molecular formula C9H19N B14562133 1,3-Diethylpiperidine CAS No. 61843-59-2

1,3-Diethylpiperidine

Cat. No.: B14562133
CAS No.: 61843-59-2
M. Wt: 141.25 g/mol
InChI Key: MZMHDMCGCUWTDS-UHFFFAOYSA-N
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Description

1,3-Diethylpiperidine is an organic compound belonging to the class of piperidines, which are six-membered heterocyclic amines. This compound is characterized by the presence of two ethyl groups attached to the nitrogen atom at positions 1 and 3 of the piperidine ring. Piperidines are known for their significant role in the pharmaceutical industry due to their presence in various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Diethylpiperidine can be synthesized through several methods. One common approach involves the alkylation of piperidine with ethyl halides under basic conditions. The reaction typically proceeds as follows:

    Step 1: Piperidine is treated with a strong base such as sodium hydride to generate the piperidine anion.

    Step 2: The piperidine anion is then reacted with ethyl bromide or ethyl iodide to introduce the ethyl groups at positions 1 and 3.

Industrial Production Methods

Industrial production of this compound often involves the catalytic hydrogenation of pyridine derivatives. This method is efficient and scalable, making it suitable for large-scale production. The reaction conditions typically include:

    Catalyst: Molybdenum disulfide or palladium on carbon.

    Temperature: Elevated temperatures around 150-200°C.

    Pressure: High hydrogen pressure to facilitate the hydrogenation process.

Chemical Reactions Analysis

Types of Reactions

1,3-Diethylpiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: N-oxides.

    Reduction: Amine derivatives.

    Substitution: Various substituted piperidines depending on the reagents used.

Scientific Research Applications

1,3-Diethylpiperidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of analgesics and antipsychotics.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1,3-Diethylpiperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity. The pathways involved often include:

    Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access.

    Receptor Modulation: Interacting with receptor sites to alter signal transduction pathways.

Comparison with Similar Compounds

1,3-Diethylpiperidine can be compared with other piperidine derivatives, such as:

    Piperidine: The parent compound, lacking the ethyl groups.

    1-Methylpiperidine: Contains a single methyl group at position 1.

    1,4-Diethylpiperidine: Ethyl groups at positions 1 and 4.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of ethyl groups at positions 1 and 3 enhances its lipophilicity and alters its interaction with molecular targets compared to other piperidine derivatives.

Properties

CAS No.

61843-59-2

Molecular Formula

C9H19N

Molecular Weight

141.25 g/mol

IUPAC Name

1,3-diethylpiperidine

InChI

InChI=1S/C9H19N/c1-3-9-6-5-7-10(4-2)8-9/h9H,3-8H2,1-2H3

InChI Key

MZMHDMCGCUWTDS-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCN(C1)CC

Origin of Product

United States

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